molecular formula C12H9BrN2O4S B187258 N-(4-Bromophenyl)-3-nitrobenzenesulfonamide CAS No. 6126-42-7

N-(4-Bromophenyl)-3-nitrobenzenesulfonamide

Cat. No. B187258
CAS RN: 6126-42-7
M. Wt: 357.18 g/mol
InChI Key: IRMOAJDGJGZLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromophenyl)-3-nitrobenzenesulfonamide, also known as Bromosulfonamide, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide is not fully understood, but it is believed to involve the formation of covalent adducts with various cellular targets, including proteins and enzymes. N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can react with the thiol group of cysteine residues in proteins, leading to the formation of a sulfonamide linkage. This covalent modification can result in the inhibition or modulation of the activity of the targeted protein or enzyme.

Biochemical And Physiological Effects

N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been shown to exhibit various biochemical and physiological effects, depending on the targeted protein or enzyme. In cancer cells, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can inhibit the activity of carbonic anhydrase IX, leading to the reduction of tumor acidosis and hypoxia.
In PTPs, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can modulate various cellular pathways, including insulin signaling and immune response. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can inhibit the activity of PTPs involved in the regulation of glucose homeostasis, leading to the improvement of insulin sensitivity.

Advantages And Limitations For Lab Experiments

N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has several advantages for lab experiments, including its high potency, selectivity, and stability. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be easily synthesized and purified, making it a readily available tool for various applications.
However, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide also has some limitations, including its potential toxicity and side effects. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can react with various cellular targets, leading to off-target effects and potential interference with other cellular pathways.

Future Directions

N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has several potential future directions, including its application in drug discovery and development, materials science, and chemical biology. In drug discovery, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be used as a lead compound for the development of novel anticancer agents and enzyme inhibitors. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be used as a tool for the identification and validation of new cellular targets.
In materials science, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be further explored for the synthesis of functional materials with tunable properties, including porosity, selectivity, and stability. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be used as a building block for the synthesis of new classes of materials, including MOFs and COFs.
In chemical biology, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be used as a tool for the study of various cellular pathways and processes, including protein modification, enzyme inhibition, and cellular signaling. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be used as a chemical probe for the identification and characterization of new cellular targets and pathways.
Conclusion:
In conclusion, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide is a unique chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide exhibits potent anticancer activity, enzyme inhibition, and cellular modulation, making it a valuable tool for various lab experiments. However, further research is needed to fully understand the mechanism of action and potential side effects of N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide, as well as its potential future directions.

Synthesis Methods

N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can be synthesized through the reaction between 4-bromonitrobenzene and benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction results in the formation of a yellowish crystalline solid, which can be further purified through recrystallization.

Scientific Research Applications

N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that plays a crucial role in tumor growth and metastasis.
In biochemistry, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been used as a tool to study the role of protein tyrosine phosphatases (PTPs) in various cellular processes, including cell signaling and metabolism. N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been shown to selectively inhibit the activity of PTPs, which can lead to the modulation of various cellular pathways.
In materials science, N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). N-(4-Bromophenyl)-3-nitrobenzenesulfonamidemide can act as a linker between metal ions or organic molecules, leading to the formation of highly porous and tunable materials.

properties

IUPAC Name

N-(4-bromophenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMOAJDGJGZLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344648
Record name N-(4-Bromophenyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)-3-nitrobenzenesulfonamide

CAS RN

6126-42-7
Record name N-(4-Bromophenyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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